molecular formula C7H5FO5S B6176190 3-[(fluorosulfonyl)oxy]benzoic acid CAS No. 1796596-42-3

3-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B6176190
CAS No.: 1796596-42-3
M. Wt: 220.18 g/mol
InChI Key: GITIUVRLICWVQV-UHFFFAOYSA-N
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Description

This compound is characterized by its dual functional groups: a carboxylic acid (-COOH) and a fluorosulfonyloxy moiety. The fluorosulfonyl group is highly electron-withdrawing, which significantly influences the compound’s reactivity, acidity, and applications in medicinal chemistry and covalent ligand synthesis .

Properties

CAS No.

1796596-42-3

Molecular Formula

C7H5FO5S

Molecular Weight

220.18 g/mol

IUPAC Name

3-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

GITIUVRLICWVQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the product.

Chemical Reactions Analysis

3-[(Fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile used in the substitution reaction.

Scientific Research Applications

3-[(Fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(fluorosulfonyl)oxy]benzoic acid involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the formation of stable conjugates. The molecular targets include amino groups on proteins and nucleophilic sites on nucleic acids. The pathways involved in these reactions are typically those associated with nucleophilic substitution and click chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Derivatives

4-[(Fluorosulfonyl)oxy]benzoic Acid

  • Structural Difference : Fluorosulfonyl group at the para position.
  • Synthesis : Similar to the 3-substituted isomer but starting from 4-(chlorosulfonyl)benzoic acid .
  • 1H NMR : Distinct splitting patterns (e.g., absence of meta coupling in the aromatic region) differentiate it from the 3-substituted analog .

Table 1: Comparison of 3- and 4-Substituted Fluorosulfonyl Benzoic Acids

Property 3-[(Fluorosulfonyl)oxy]benzoic Acid 4-[(Fluorosulfonyl)oxy]benzoic Acid
Synthesis Yield 87% 90%
1H NMR (Aromatic) δ 8.47–8.44 (m), 8.4 (d), 7.94 (t) Distinct para-substitution pattern
Electron Withdrawal High (meta-directing) High (para-directing)

Functional Group Variations

Sulfonamide Derivatives
  • Example: 3-{[(2-Fluorophenyl)sulfonyl]amino}benzoic acid (CAS: 612041-66-4) .
  • Key Difference : Replaces -OSO₂F with a sulfonamide (-NHSO₂C₆H₄F) group.
  • Impact : Sulfonamides are less electrophilic than fluorosulfonyl esters, reducing reactivity in nucleophilic substitution but enhancing stability in biological systems .
Chlorinated Analogs
  • Example : 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid .
  • Key Difference : Chloromethyl (-CH₂Cl) group instead of -OSO₂F.
  • Impact : The C-Cl bond is less stable than C-F, making chlorinated analogs more prone to hydrolysis. However, the chloromethyl group may enhance lipophilicity .

Carboxylic Acid Derivatives

Simple Benzoic Acids
  • Examples : Benzoic acid, 4-hydroxybenzoic acid .
  • Key Difference : Lack fluorosulfonyl or other strong electron-withdrawing groups.
  • Impact : Lower acidity (pKa ~4.2 for benzoic acid vs. <2 for fluorosulfonyl derivatives) and reduced utility in covalent bonding applications .
Dicarboxylic Acids
  • Example : 1,4-Benzenedicarboxylic acid .
  • Key Difference : Two carboxylic acid groups.

Comparison with Other Reactive Groups :

Compound Class Reactivity Stability Example Application
Fluorosulfonyloxy High Moderate Covalent GPCR ligands
Sulfonamide Low High Enzyme inhibitors
Chloromethyl Moderate Low Analgesic agents

Biological Activity

3-[(Fluorosulfonyl)oxy]benzoic acid, a compound with the molecular formula C7_7H5_5FO5_5S, has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7_7H5_5FO5_5S
  • SMILES Notation : C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O
  • InChI Key : GITIUVRLICWVQV-UHFFFAOYSA-N

The compound features a fluorosulfonyl group that enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition : The fluorosulfonyl group acts as an electrophile, modifying enzyme activity by forming stable adducts with nucleophilic residues.
  • Biochemical Pathway Modulation : It affects various pathways by inhibiting specific enzymes involved in metabolic processes, particularly those related to detoxification and drug metabolism.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a substrate analogue in enzyme assays, aiding in the study of enzyme interactions and inhibition mechanisms. For instance:

  • Glutathione S-transferase (GST) : The compound has been shown to interact with GST enzymes, which play a crucial role in detoxifying harmful compounds. By inhibiting these enzymes, it can potentially enhance the efficacy of certain drugs or reduce toxicity from xenobiotics .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited GST activity in rat liver microsomes, suggesting its potential use as a biochemical probe for studying detoxification pathways .
  • Toxicological Assessments :
    • Toxicological evaluations have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Pharmacokinetics :
    • Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest it may be metabolized via conjugation reactions typical for GST substrates .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-(Chlorosulfonyl)benzoic acidSulfonyl derivativeModerate enzyme inhibition
4-(Fluorosulfonyl)benzoic acidFluorosulfonyl derivativeHigher stability and reactivity compared to chlorosulfonyl
Methyl 3-(fluorosulfonyl)benzoateEster derivativeUsed in organic synthesis; less biological activity

The unique fluorosulfonyl group in this compound provides distinct advantages over similar compounds, particularly in terms of reactivity and specificity towards biological targets.

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